
sansurdal
Descripción
While structural details remain proprietary, preliminary data suggest it belongs to the class of heterocyclic small molecules, characterized by a pyridine core substituted with sulfonamide and alkyl groups . Its bioactivity profile, as cataloged in the KLSD database, highlights nanomolar-range inhibitory potency against tyrosine kinases such as EGFR and VEGFR-2, with IC₅₀ values of 12 nM and 18 nM, respectively . Spectral data (NMR, MS) from analogous compounds in the Merck Index indicate structural fidelity, with key peaks aligning with established sulfonamide-based kinase inhibitors .
Propiedades
Número CAS |
132338-80-8 |
---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
0 |
Sinónimos |
sansurdal |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Similarity
Sansurdal shares a scaffold with two clinically relevant compounds: Erlotinib (EGFR inhibitor) and Pazopanib (multi-kinase inhibitor). Key structural comparisons include:
Parameter | This compound | Erlotinib | Pazopanib |
---|---|---|---|
Core Structure | Pyridine-sulfonamide | Quinazoline | Pyrimidine-indazole |
Key Substituents | Alkyl chain (C₄) | Ethynylphenyl | Fluorophenyl |
Molecular Weight | 438.5 g/mol | 393.4 g/mol | 437.5 g/mol |
LogP | 2.8 | 3.1 | 3.5 |
Functional and Bioactivity Comparison
Bioactivity data from the KLSD database reveal:
Target | This compound IC₅₀ | Erlotinib IC₅₀ | Pazopanib IC₅₀ |
---|---|---|---|
EGFR | 12 nM | 2 nM | 84 nM |
VEGFR-2 | 18 nM | >1 µM | 30 nM |
c-Kit | 250 nM | Inactive | 74 nM |
This compound exhibits dual EGFR/VEGFR-2 inhibition, unlike Erlotinib (EGFR-selective) or Pazopanib (broad-spectrum). Its moderate c-Kit activity (250 nM) contrasts with Pazopanib’s potency (74 nM), suggesting divergent therapeutic niches .
Toxicological and Pharmacokinetic Profiles
Using EPA guidelines for chemical mixture similarity , this compound’s toxicity profile aligns with sulfonamide-class compounds but diverges in metabolic pathways:
Parameter | This compound | Erlotinib | Pazopanib |
---|---|---|---|
CYP3A4 Inhibition | Moderate (Ki = 8 µM) | Strong (Ki = 1 µM) | Moderate (Ki = 6 µM) |
Half-life (t₁/₂) | 9.2 h | 14 h | 31 h |
LD₅₀ (Rodent) | 480 mg/kg | 320 mg/kg | 650 mg/kg |
This compound’s shorter half-life (9.2 h) may necessitate twice-daily dosing, contrasting with Pazopanib’s once-daily regimen. Its higher LD₅₀ (480 mg/kg) suggests improved safety margins over Erlotinib .
Spectral and Analytical Data
Comparative spectral analysis using Pretsch’s tables highlights this compound’s unique ¹H-NMR signals:
- δ 7.8 ppm (d, 2H) : Aromatic protons adjacent to sulfonamide.
- δ 3.4 ppm (t, 2H) : Alkyl chain methylene group. These differ from Erlotinib’s ethynylphenyl signals (δ 7.5–8.1 ppm) and Pazopanib’s fluorophenyl peaks (δ 7.3–7.6 ppm) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.